

Technical Support Center: Natamycin and Cell Viability Assays

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Compound of Interest

Compound Name: Natamycin

Cat. No.: B10753224

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This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results in cell viability assays when using the antifungal agent **Natamycin**. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What is **Natamycin** and how does it work?

Natamycin is a polyene macrolide antifungal agent produced by *Streptomyces natalensis*. Its primary mechanism of action is binding to ergosterol, a key component of fungal cell membranes.^[1] Unlike other polyene antifungals, **Natamycin** does not create pores in the cell membrane. Instead, its binding to ergosterol inhibits processes like the fusion of vacuoles, thereby disrupting essential cellular functions and preventing fungal growth. Mammalian cells contain cholesterol instead of ergosterol, which is why **Natamycin** has selective toxicity against fungi.

Q2: Can **Natamycin** affect mammalian cells?

While **Natamycin** has a high specificity for fungi, some studies have shown it can impact other eukaryotic cells, including mammalian cells, particularly at higher concentrations. Research has indicated that **Natamycin** can inhibit the proliferation of certain cancer cell lines by interfering with DNA repair enzymes. Furthermore, in studies with other eukaryotes like *Leishmania*,

Natamycin has been shown to disrupt calcium homeostasis and cause mitochondrial dysfunction, leading to a depletion of cellular ATP and subsequent cell death.

Q3: How might **Natamycin** interfere with my cell viability assay?

Natamycin can interfere with common cell viability assays in two main ways:

- **Biological Interference:** Many widely used viability assays, such as those based on tetrazolium salts (MTT, MTS, XTT, WST-1) or ATP quantification (CellTiter-Glo), rely on the metabolic activity of cells, often specifically mitochondrial function. Since **Natamycin** has been shown to induce mitochondrial dysfunction and deplete ATP levels in some eukaryotic cells, it can directly inhibit the enzymatic reactions that these assays measure. This can lead to an underestimation of cell viability that is not necessarily due to cytotoxicity.
- **Chemical Interference:** **Natamycin** has a characteristic UV absorbance spectrum. This could potentially interfere with the spectrophotometric or fluorometric readings of assays that measure absorbance or fluorescence at wavelengths that overlap with **Natamycin's** absorbance peaks.

Troubleshooting Guides

Issue 1: Unexpectedly low cell viability in tetrazolium-based assays (MTT, MTS, XTT, WST-1)

If you observe a significant decrease in the signal from a tetrazolium-based assay after **Natamycin** treatment, it may not solely reflect cell death.

Potential Cause:

The reduction of tetrazolium salts to a colored formazan product is dependent on the activity of cellular dehydrogenases, primarily located in the mitochondria. **Natamycin** may be causing mitochondrial stress or dysfunction in your cells, which would reduce dehydrogenase activity and, consequently, the formazan signal, even if the cells are still viable.

Troubleshooting Steps:

- **Confirm Cytotoxicity with a Non-Metabolic Assay:** Use a secondary, independent assay that does not rely on metabolic activity to confirm cell death. A suitable alternative is the Trypan Blue exclusion assay, which assesses cell membrane integrity.
- **Perform a Cell-Free Control:** To check for direct chemical interference, incubate **Natamycin** at the concentrations used in your experiment in cell-free media with the assay reagent. A change in color would indicate a direct interaction.
- **Optimize Incubation Time:** Reduce the incubation time of your cells with **Natamycin** to see if the effect is time-dependent, which might distinguish between direct metabolic inhibition and eventual cytotoxicity.

Issue 2: Discrepancy between results from a tetrazolium assay and an ATP-based assay (e.g., CellTiter-Glo)

You may find that different viability assays give conflicting results in the presence of **Natamycin**.

Potential Cause:

Natamycin has been demonstrated to cause ATP depletion in some eukaryotic systems. Therefore, an ATP-based assay like CellTiter-Glo might show a sharp decrease in signal due to the depletion of cellular ATP, which may occur before the complete loss of mitochondrial dehydrogenase activity or cell membrane integrity.

Troubleshooting Steps:

- **Time-Course Experiment:** Conduct a time-course experiment to monitor changes in both metabolic activity (e.g., MTT or WST-1) and ATP levels (CellTiter-Glo) over time. This can help to understand the sequence of cellular events following **Natamycin** treatment.
- **Correlate with a Direct Cell Count:** Use a method that directly counts viable cells, such as the Trypan Blue exclusion assay or automated cell counting, to establish a baseline for cell viability.
- **Consider an Alternative Endpoint:** If both metabolic and ATP-based assays show interference, consider using an assay that measures a different marker of cell health, such

as a protease viability marker assay, which is less likely to be affected by **Natamycin's** known mechanisms of action.

Data Presentation

Table 1: Summary of Potential **Natamycin** Interference in Common Cell Viability Assays

Assay Type	Assay Name(s)	Principle	Potential Interference by Natamycin
Tetrazolium Reduction	MTT, MTS, XTT, WST-1	Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases to a colored formazan product.	High Potential (Biological): Natamycin may induce mitochondrial dysfunction, leading to decreased dehydrogenase activity and a false-positive signal for cytotoxicity.
ATP Quantification	CellTiter-Glo	Luciferase-based reaction to quantify cellular ATP levels.	High Potential (Biological): Natamycin has been shown to cause ATP depletion, which would directly reduce the assay signal, potentially before cell death.
Dye Exclusion	Trypan Blue	Live cells with intact membranes exclude the dye, while dead cells take it up.	Low Potential: This method is based on membrane integrity, which is not the primary target of Natamycin. It serves as a good orthogonal method.
Protease Activity	CellTiter-Fluor	Measures the activity of a conserved intracellular protease, which is lost when	Lower Potential: This pathway is less likely to be directly affected by Natamycin's known mechanism of action.

cells become non-viable.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard procedure for the MTT assay.

- **Cell Plating:** Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with various concentrations of **Natamycin** and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following treatment, remove the culture medium and add 100 μ L of fresh, serum-free medium and 10 μ L of MTT solution (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible under a microscope.
- **Solubilization:** Carefully remove the MTT-containing medium and add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
- **Absorbance Reading:** Mix gently on an orbital shaker for 15 minutes to ensure all formazan is dissolved. Read the absorbance at 570 nm using a microplate reader.

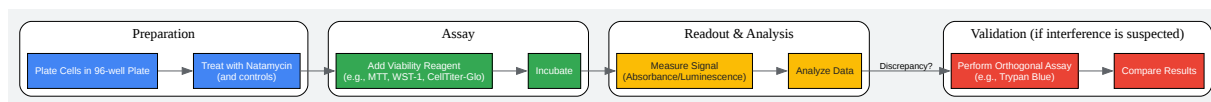
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is a standard procedure for the CellTiter-Glo® assay.

- **Cell Plating and Treatment:** Plate and treat cells with **Natamycin** as described in the MTT protocol, but in opaque-walled 96-well plates suitable for luminescence measurements.

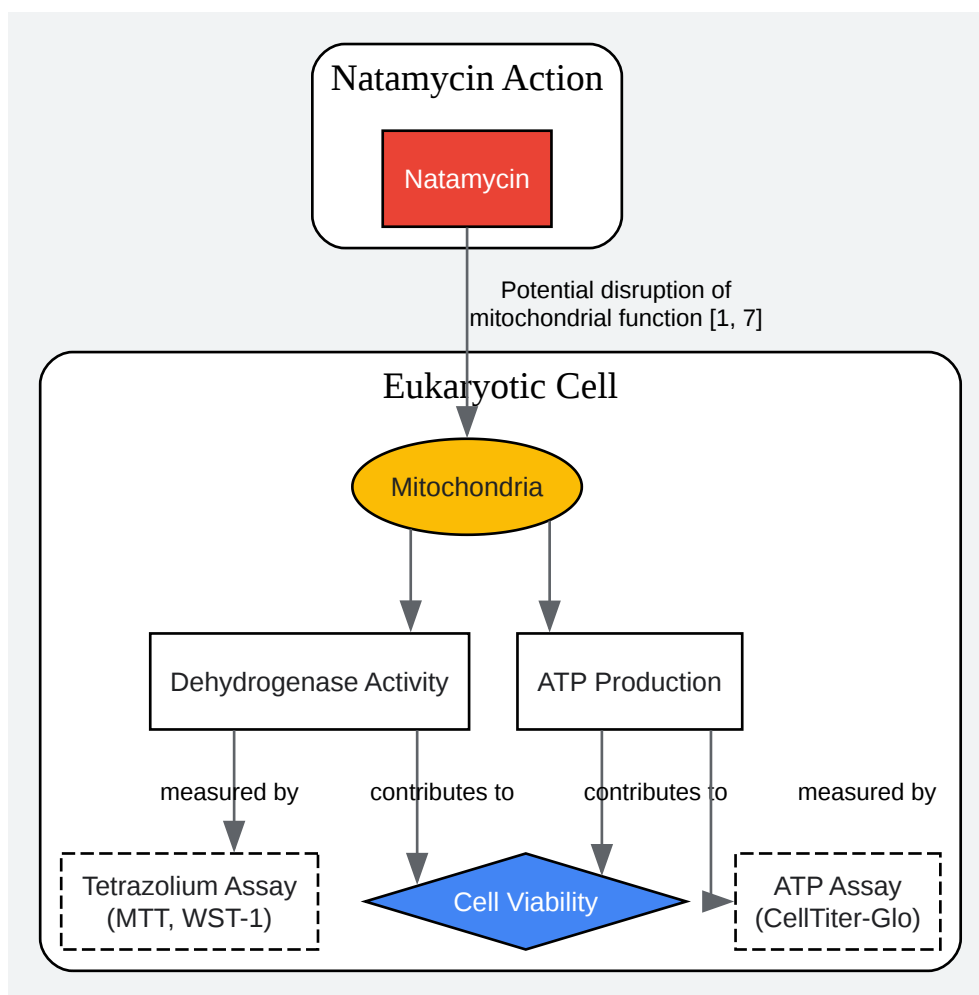
- **Plate Equilibration:** After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.
- **Reagent Addition:** Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
- **Mixing and Lysis:** Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- **Signal Stabilization:** Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- **Luminescence Reading:** Measure the luminescence using a luminometer.

Visualizations



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Caption: A typical experimental workflow for a cell viability assay with a validation step for potential interference.



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Caption: Potential mechanism of **Natamycin** interference with metabolism-based cell viability assays.

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References

- 1. 細胞計数・セルヘルス分析 [sigmaaldrich.com]

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